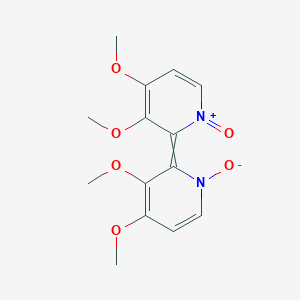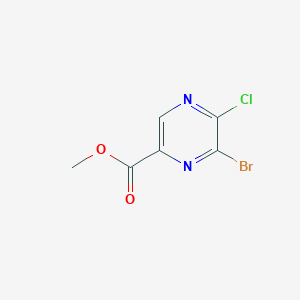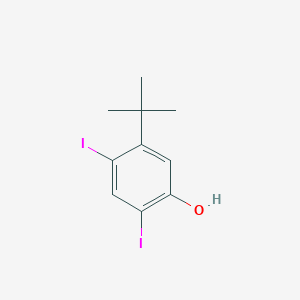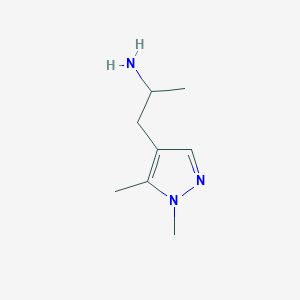![molecular formula C11H13ClN2O2 B1649620 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone CAS No. 1025007-04-8](/img/structure/B1649620.png)
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone
Overview
Description
AZD 1446, also known as TC-6683, is a small molecule that selectively modulates the alpha4beta2 neuronal nicotinic receptor . This receptor is a subtype of the nicotinic acetylcholine receptor, which plays a crucial role in various biological functions .
Synthesis Analysis
The synthesis of molecules with a similar bicyclo[3.3.0]octane ring system has been reported in the literature . The process often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, the stereochemical control can be achieved directly in the same transformation that generates the bicyclo[3.3.0]octane architecture .Molecular Structure Analysis
The molecular structure of AZD 1446 is characterized by a bicyclo[3.3.0]octane core . This core is a common feature in a variety of natural products with significant biological activities . The geometric structure calculations of similar molecules have been performed at various levels of theory .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of molecules with a bicyclo[3.3.0]octane core often involve a sequence of cyclization and rearrangement steps . For instance, a gold-catalyzed cascade reaction has been used to synthesize oxabicyclo[3.2.1]octanes .Physical And Chemical Properties Analysis
The physical and chemical properties of molecules with a bicyclo[3.3.0]octane core have been studied using theoretical methods . These studies have evaluated properties such as the electrostatic potential, heats of formation, densities, heats of sublimation, and bond dissociation energies .Scientific Research Applications
Discovery and Therapeutic Potential
The discovery of 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane, also known as TC-6683 or AZD1446, marked a significant advancement in the search for treatments targeting cognitive disorders. This compound emerged from a diversification of nicotinic cholinergic pharmacophoric elements, leading to the identification of potent α4β2 nicotinic acetylcholine receptor (nAChR) selective agonists. The unique structural properties of AZD1446, featuring an exocyclic carbonyl moiety as a hydrogen bond acceptor and an endocyclic secondary amino group, facilitate optimal interactions with the α4β2 nAChR. These interactions are crucial for its high selectivity and potency as an agonist. AZD1446 has demonstrated favorable pharmaceutical properties and efficacy in animal models, supporting its potential as a therapeutic agent for addressing cognitive deficits in psychiatric or neurological conditions, including Alzheimer's disease. It is currently advancing through phase 2 clinical trials for Alzheimer's treatment (Mazurov et al., 2012).
Methodological Contributions in Synthesis
Beyond its therapeutic applications, the chemical foundation of AZD1446 has influenced methodological advancements in synthetic chemistry. The efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid, utilizing amide activation and reduction-cyclization strategies, exemplifies the broader chemical interest in diazabicyclooctane derivatives. This methodology facilitates the production of various 3-substituted analogues, allowing for the exploration of their binding affinities towards different receptors (Singh et al., 2007). Similarly, the development of modified borohydride agents for the efficient reduction of azides showcases the versatility of diazabicyclooctane-based compounds in synthetic applications, offering high yields under mild conditions (Firouzabadi et al., 1998).
Mechanism of Action
Target of Action
CHEMBL2179529, also known as AZD 1446 or TC 6683, primarily targets the Neuronal acetylcholine receptor subunit alpha-4 . This receptor plays a crucial role in the nervous system as it is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
It is known that the compound interacts with its target, the neuronal acetylcholine receptor subunit alpha-4 This interaction likely results in changes to the receptor’s function, potentially altering signal transmission within the nervous system
Biochemical Pathways
The downstream effects of these alterations could include changes in neural communication and potentially, alterations in cognition or other neurological functions .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its target, it is likely that the compound affects neuronal function, potentially altering signal transmission within the nervous system
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like CHEMBL2179529 . Factors such as temperature, light, and pollution could potentially impact the compound’s effectiveness. Additionally, the internal environment within the body, including pH, presence of other molecules, and individual genetic factors, can also influence the compound’s action .
Future Directions
AZD 1446 has been investigated as a potential treatment for Alzheimer’s disease . AstraZeneca has planned to progress the development of AZD 1446 as a treatment for Alzheimer’s disease . The next clinical trial of AZD 1446 is expected to be a Phase 2 study as an adjunct treatment to donepezil in patients with mild to moderate Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
The biochemical properties of CHEMBL2179529 are largely defined by its interactions with various enzymes and proteins. For instance, it plays a role in the inhibition of the angiotensin-converting enzyme (ACE), which is crucial in the regulation of blood pressure . It also interacts with DPP4 enzymes, inhibiting their activity . The nature of these interactions is largely dependent on the specific structure and properties of CHEMBL2179529.
Cellular Effects
The cellular effects of CHEMBL2179529 are primarily observed in its influence on cell function. By inhibiting ACE, it can affect cell signaling pathways related to blood pressure regulation . Furthermore, by inhibiting DPP4 enzymes, it can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of CHEMBL2179529 involves binding interactions with biomolecules such as ACE and DPP4 enzymes . Through these interactions, it can inhibit enzyme activity and induce changes in gene expression .
properties
IUPAC Name |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-2-1-9(16-10)11(15)14-5-7-3-13-4-8(7)6-14/h1-2,7-8,13H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUIQNHJSXQMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=C(O3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1025007-04-8 | |
| Record name | 1025007-04-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-iodopyrazol-1-yl)phenyl]acetamide](/img/structure/B1649537.png)



![2-[4-(Hydrazinylmethyl)phenoxy]acetamide](/img/structure/B1649544.png)




![6-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B1649554.png)
![methyl ({1-[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B1649556.png)
![2-({1-[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B1649557.png)
![2-({1-[4-(butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B1649558.png)
![6-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(sec-butyl)-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B1649559.png)